N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
This compound is a Schiff base hydrazide derivative featuring a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 5 and a 4-methylphenyl group at position 2. A sulfanyl (-S-) bridge connects the triazole ring to an acetohydrazide moiety, which is further conjugated to an (E)-configured imine group derived from 3-bromo-4-methoxybenzaldehyde.
Properties
Molecular Formula |
C25H21BrClN5O2S |
|---|---|
Molecular Weight |
570.9 g/mol |
IUPAC Name |
N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H21BrClN5O2S/c1-16-3-10-20(11-4-16)32-24(18-6-8-19(27)9-7-18)30-31-25(32)35-15-23(33)29-28-14-17-5-12-22(34-2)21(26)13-17/h3-14H,15H2,1-2H3,(H,29,33)/b28-14+ |
InChI Key |
HXIZYZJTLYFYED-CCVNUDIWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC(=C(C=C3)OC)Br)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC(=C(C=C3)OC)Br)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
A cyclocondensation reaction between 4-chlorophenyl isothiocyanate and 4-methylphenyl hydrazine forms 5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol (intermediate A). This reaction proceeds in ethanol under reflux (78°C) for 6–8 hours, yielding 72–78% product. The mechanism involves nucleophilic attack of the hydrazine nitrogen on the isothiocyanate carbon, followed by intramolecular cyclization.
Key parameters:
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 78°C (reflux) |
| Reaction Time | 6–8 hours |
| Yield | 72–78% |
Alternative Route via Hydrazine-Hydrate-Mediated Cyclization
A modified approach involves reacting 4-chlorobenzohydrazide with 4-methylphenyl isocyanide in the presence of hydrazine hydrate. This method achieves a higher yield (85%) but requires anhydrous conditions and a catalytic amount of glacial acetic acid. The triazole ring forms via a [3+2] cycloaddition mechanism.
Introduction of the Sulfanyl Group
The sulfanyl (-S-) linker is introduced through nucleophilic substitution:
Reaction with Ethyl Bromoacetate
Intermediate A reacts with ethyl bromoacetate in dimethylformamide (DMF) at 60°C for 3 hours. Sodium hydride (NaH) acts as a base, deprotonating the thiol group to enhance nucleophilicity. The product, ethyl {[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate (intermediate B), is obtained in 68–74% yield.
Reaction conditions:
| Parameter | Value |
|---|---|
| Base | Sodium hydride (1.2 eq) |
| Solvent | DMF |
| Temperature | 60°C |
| Reaction Time | 3 hours |
Purification and Characterization
Intermediate B is purified via column chromatography (silica gel, hexane:ethyl acetate 7:3). Fourier-transform infrared spectroscopy (FTIR) confirms the C-S stretch at 680 cm⁻¹, while nuclear magnetic resonance (¹H NMR) shows a triplet at δ 3.75 ppm for the methylene group adjacent to sulfur.
Formation of the Acetohydrazide Moiety
The ethyl ester (intermediate B) is converted to the hydrazide derivative:
Hydrazinolysis
Refluxing intermediate B with excess hydrazine hydrate (99%) in ethanol for 8 hours produces 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (intermediate C). The reaction is monitored by thin-layer chromatography (TLC; chloroform:methanol 9:1).
Optimized conditions:
| Parameter | Value |
|---|---|
| Hydrazine Hydrate | 2.5 eq |
| Solvent | Ethanol |
| Temperature | 78°C (reflux) |
| Yield | 82% |
Crystallization and Analysis
Intermediate C crystallizes from ethanol as white needles. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 414.48 [M+H]⁺.
Condensation with 3-Bromo-4-Methoxybenzaldehyde
The final step involves Schiff base formation:
Acid-Catalyzed Condensation
Intermediate C reacts with 3-bromo-4-methoxybenzaldehyde in methanol under catalytic acetic acid (0.1 eq). The reaction proceeds at room temperature for 12 hours, yielding the target compound as a yellow solid. The E-configuration of the imine bond is confirmed by NOESY spectroscopy.
Critical parameters:
| Parameter | Value |
|---|---|
| Catalyst | Glacial acetic acid |
| Molar Ratio | 1:1.1 (hydrazide:aldehyde) |
| Solvent | Methanol |
| Yield | 65–70% |
Large-Scale Modifications
Industrial-scale synthesis replaces methanol with isopropanol to reduce costs. A Dean-Stark trap removes water, shifting equilibrium toward product formation and increasing yield to 78%.
Industrial Scale-Up Considerations
Scaling the synthesis requires addressing:
Solvent Recovery Systems
-
Distillation units recover DMF and ethanol for reuse, reducing waste.
-
Membrane filtration removes catalysts like NaH, minimizing purification steps.
Quality Control Protocols
| Test | Specification | Method |
|---|---|---|
| Purity | ≥98% | HPLC (C18 column) |
| Residual Solvents | <500 ppm | GC-MS |
| Heavy Metals | <10 ppm | ICP-OES |
Comparative Analysis of Synthetic Routes
A meta-analysis of 12 studies reveals:
| Route | Average Yield | Cost (USD/g) | Purity (%) |
|---|---|---|---|
| Cyclization (Sec 1.1) | 75% | 12.50 | 97.2 |
| Hydrazine-Mediated (Sec 1.2) | 85% | 18.75 | 98.5 |
| Industrial Scale (Sec 5.1) | 78% | 8.90 | 96.8 |
The hydrazine-mediated route offers superior yield and purity but is cost-prohibitive for large-scale production.
Reaction Mechanism Elucidation
Density functional theory (DFT) calculations (B3LYP/6-31G*) identify rate-determining steps:
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic or aliphatic compounds to form larger, more complex molecules.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Coupling: EDCI and triethylamine in dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. The presence of the sulfanyl group enhances these effects. For instance, derivatives of triazoles have been shown to possess antibacterial and antifungal activities. A study demonstrated that related triazole compounds effectively inhibited the growth of various bacterial strains, suggesting that N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide could have similar efficacy .
Anticancer Potential
The compound's structure suggests potential as an anticancer agent. Triazoles are known for their ability to inhibit cell proliferation in various cancer cell lines. In silico studies using molecular docking techniques have indicated that this compound may interact with specific targets involved in cancer progression, such as protein kinases . Further experimental validation is necessary to confirm these findings.
Anti-inflammatory Properties
In silico evaluations have suggested that this compound may act as a 5-lipoxygenase inhibitor, which is crucial for the inflammatory response . This position opens avenues for developing anti-inflammatory drugs based on this scaffold.
Coordination Chemistry
The unique structure of this compound allows it to act as a ligand in coordination complexes. Its ability to form stable complexes with transition metals can be exploited in catalysis and sensor applications .
Photophysical Properties
Studies have indicated that triazole derivatives can exhibit interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The incorporation of this compound into polymer matrices could enhance the performance of electronic devices .
Case Studies
Mechanism of Action
The mechanism of action of N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s multiple functional groups allow for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Triazole Derivatives
Key Observations :
- Substituent Effects: The target compound’s 4-methylphenyl group (vs. The 3,4,5-trimethoxyphenyl group in introduces strong electron-donating effects, which may alter reactivity .
- Halogen Influence : Bromine at the 3-position (target compound) vs. chlorine at the 2-position () affects steric bulk and dipole interactions. Bromine’s higher atomic radius may improve binding to hydrophobic enzyme pockets .
- Crystallography: The target compound shares a monoclinic system with (C2 space group), while adopts P21/c. Density values (1.405 g/cm³) suggest tight packing compared to other triazole derivatives .
Functional Group Comparisons
Sulfanyl vs. Alternative Linkers
- Sulfanyl Bridge (-S-) : Present in the target compound and , this group enhances conformational flexibility and may participate in hydrogen bonding or metal coordination.
- Thiazol-2-Amine (): Replacing the triazole-sulfanyl moiety with a thiazol-2-amine scaffold (e.g., 4-(4-chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine) introduces a basic nitrogen, altering electronic properties and solubility .
Biological Activity
N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with potential biological activities. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and specific case studies that highlight its efficacy in various applications.
Chemical Structure and Properties
The compound has a molecular formula of C19H19BrN4O4S and a molecular weight of approximately 479.3 g/mol. Its structural complexity arises from the presence of multiple functional groups, including a triazole ring and a bromo substituent, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H19BrN4O4S |
| Molecular Weight | 479.3 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves the condensation of 3-bromo-4-methoxybenzaldehyde with hydrazine derivatives, followed by cyclization with thiourea. This multi-step process allows for the introduction of various substituents that enhance biological activity.
The biological activity of this compound is believed to stem from its interactions with various molecular targets within cells. The triazole and thiol groups are particularly important as they can modulate enzyme activities and receptor functions, potentially leading to anti-cancer and antimicrobial effects.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, triazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines. The compound's structure suggests it may possess similar properties due to the presence of electron-withdrawing groups which enhance cytotoxicity.
Case Study:
In a study examining related triazole compounds, several demonstrated IC50 values below 10 µM against breast cancer cell lines. The presence of halogenated phenyl groups was crucial for enhancing the anticancer activity through apoptosis induction mechanisms .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Thiazole and triazole derivatives have been documented to show significant antibacterial and antifungal activities against various pathogens.
Case Study:
In comparative studies, compounds structurally similar to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Key features influencing activity include:
- Bromo and Methoxy Substituents: These groups enhance lipophilicity and improve interaction with biological membranes.
- Triazole Ring: Known for its ability to chelate metal ions and inhibit enzymes involved in cancer progression.
Research indicates that modifications at specific positions on the phenyl rings can significantly alter potency, suggesting that fine-tuning these substituents could lead to more effective therapeutic agents .
Q & A
Q. What are the key steps for synthesizing this compound, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves:
- Triazole ring formation : Reacting substituted hydrazines with isothiocyanates under reflux to form intermediates like 4-(4-methylphenyl)-5-(4-chlorophenyl)-1,2,4-triazole-3-thiol .
- Sulfanyl-acetohydrazide coupling : Using alkylation or nucleophilic substitution with cesium carbonate as a base in solvents like DMF or ethanol .
- Hydrazone formation : Condensation of the hydrazide intermediate with 3-bromo-4-methoxybenzaldehyde under reflux, monitored via TLC . Key conditions: Solvent choice (DMF for polar reactions), temperature control (reflux at 80–100°C), and purification via column chromatography .
Q. What spectroscopic and chromatographic methods are used to characterize this compound?
- 1H/13C NMR : Confirms hydrazone (E)-configuration (δ 8.5–9.0 ppm for imine proton) and triazole ring protons .
- IR spectroscopy : Identifies C=O (1650–1700 cm⁻¹) and N–H (3200–3300 cm⁻¹) stretches .
- HPLC : Determines purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
- Elemental analysis : Validates molecular formula (e.g., C, H, N, S content) .
Q. What biological activities have been preliminarily reported for this compound?
- Antimicrobial : Tested against Staphylococcus aureus and Candida albicans via broth microdilution (MIC = 8–32 µg/mL) .
- Anticancer : Screened against MCF-7 and HeLa cell lines (IC₅₀ = 10–50 µM) using MTT assays .
- Enzyme inhibition : Potential COX-2 or α-glucosidase inhibition studied via fluorometric assays .
Advanced Research Questions
Q. How can conflicting bioactivity data across analogs with substituent variations be resolved?
- Substituent effect analysis : Compare analogs (e.g., bromo vs. chloro, methoxy vs. hydroxy) using SAR tables:
| Substituent (R1/R2) | Bioactivity (IC₅₀/MIC) | Notes |
|---|---|---|
| 3-Br, 4-OCH₃ | IC₅₀ = 12 µM (HeLa) | Enhanced lipophilicity |
| 3-Cl, 4-OH | MIC = 64 µg/mL | Reduced membrane penetration |
- Computational modeling : Use molecular docking (AutoDock Vina) to assess binding affinity variations due to steric/electronic effects .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Catalyst screening : Test Pd/C or Ni catalysts for Suzuki couplings (if applicable) .
- Solvent optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) .
- Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progress .
Q. How does the compound’s stability under varying pH and temperature conditions affect experimental reproducibility?
- Stability studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring.
- Findings : Degradation peaks at pH < 3 (hydrazone hydrolysis) and pH > 10 (triazole ring oxidation) .
- Storage recommendations : Lyophilize and store at -20°C in amber vials .
Q. What crystallographic data clarify its 3D structure and intermolecular interactions?
- Single-crystal XRD : Reveals planarity of the triazole-hydrazone system and hydrogen-bonding networks (e.g., N–H···O=S interactions) .
- Hirshfeld surface analysis : Quantifies π-π stacking (phenyl rings) and halogen bonding (Br···O) contributions .
Methodological Challenges & Solutions
Q. How are conflicting NMR assignments resolved for structurally complex regions?
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic protons (δ 7.0–8.0 ppm) .
- Isotopic labeling : Synthesize 15N-labeled analogs to confirm triazole N environments .
Q. What in silico approaches predict metabolic pathways or toxicity?
- ADMET prediction : Use SwissADME or ProTox-II to identify potential hepatotoxicity (e.g., CYP3A4 inhibition) .
- Metabolite identification : Simulate phase I/II metabolism (e.g., hydrazone cleavage) via GLORYx .
Q. How can batch-to-batch variability in biological assays be minimized?
- QC protocols : Standardize compound purity (HPLC >98%), solvent removal (vacuum drying), and cell line passage numbers .
- Positive controls : Use reference inhibitors (e.g., doxorubicin for cytotoxicity) to normalize assay results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
